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Description
Structural Context within Functionalized Pyridine (B92270) Derivatives
The molecular architecture of 6-(tert-Butoxy)pyridin-3-amine is distinguished by a pyridine ring functionalized with two key substituents: a tert-butoxy (B1229062) group at the 6-position and an amine group at the 3-position. bldpharm.com The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is a common scaffold in a vast number of biologically active compounds and functional materials. openmedicinalchemistryjournal.com
The tert-butoxy group, a bulky alkyl ether, significantly influences the electronic properties and steric environment of the pyridine ring. It acts as an electron-donating group, which can modulate the reactivity of the ring in various chemical transformations. The steric bulk of the tert-butyl moiety can direct the regioselectivity of reactions, favoring certain positions for subsequent functionalization.
The primary amine group at the 3-position provides a nucleophilic center, making it a reactive handle for a wide range of chemical modifications. This amine can readily participate in reactions such as acylation, alkylation, and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The interplay between the electron-donating tert-butoxy group and the reactive amine group on the pyridine scaffold makes this compound a versatile and highly valuable intermediate.
Table 1: Chemical and Physical Properties of this compound
Property
Value
IUPAC Name
This compound
CAS Number
58155-80-9
Molecular Formula
C9H14N2O
Molecular Weight
166.22 g/mol
Appearance
Solid
Storage
Keep in dark place, inert atmosphere, room temperature
Overview of its Significance as a Key Building Block in Advanced Chemical Synthesis
The strategic placement of the tert-butoxy and amine groups on the pyridine ring renders this compound a quintessential building block in the multi-step synthesis of more complex and high-value molecules. cymitquimica.com Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the development of novel therapeutic agents.
Research has demonstrated the application of this compound in the synthesis of a variety of biologically active compounds. For instance, it has been utilized in the preparation of substituted pyridin-3-yl C-nucleosides. acs.orgnih.gov These are analogues of natural nucleosides and are of interest for their potential antiviral and anticancer properties. The synthesis involves a series of palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations where the 6-(tert-butoxy)pyridin-3-yl moiety is a key structural component. acs.orgnih.gov
Furthermore, the amine functionality of this compound allows for its incorporation into larger molecular frameworks through the formation of amide, sulfonamide, or urea (B33335) linkages. These linkages are common in many drug candidates and approved pharmaceuticals. The tert-butoxy group can also be cleaved under specific conditions to reveal a hydroxyl group, providing another point for diversification and the synthesis of 6-hydroxypyridin-3-amine derivatives. acs.org
The versatility of this compound as a synthetic intermediate is highlighted by its role in the construction of various heterocyclic systems. The pyridine ring itself can be further elaborated, and the existing functional groups can be transformed to introduce additional complexity and functionality. This adaptability makes it a valuable tool for chemists engaged in the discovery and development of new chemical entities with desired properties.
Table 2: Examples of Compounds Synthesized Using this compound as a Precursor
Synthetic Methodologies for 6 Tert Butoxy Pyridin 3 Amine and Related Structural Isomers
Direct Synthesis of 6-(tert-Butoxy)pyridin-3-amine
The direct synthesis of this compound involves the sequential or concerted installation of the amine and tert-butoxy (B1229062) groups onto a pyridine (B92270) core. This often requires navigating the inherent reactivity patterns of the pyridine ring.
The functionalization of pyridine is complicated by the electron-deficient nature of the ring, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring, particularly at the C-2, C-4, and C-6 positions. Consequently, direct functionalization often requires harsh conditions and can lead to mixtures of products. thieme-connect.com
A common strategy to overcome this involves the use of pyridine N-oxides. The N-oxide group activates the ring for certain transformations and can direct substituents to specific positions. rsc.orgorganic-chemistry.orgnih.govnih.govrsc.org For instance, the reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride (B1165640) can afford 2-substituted pyridines with high regioselectivity. organic-chemistry.org This approach allows for the introduction of various groups onto the pyridine ring, which can then be further elaborated to the desired product.
A primary route for installing the tert-butoxy group at the C-6 position is through a nucleophilic aromatic substitution (SNAr) reaction. This method typically starts with a pyridine ring that has a suitable leaving group, such as a halogen (e.g., chloro or bromo), at the C-6 position. The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack, especially at the C-2 and C-6 (α) and C-4 (γ) positions.
The reaction involves treating a 6-halopyridine precursor with a tert-alkoxide, most commonly potassium tert-butoxide. The choice of solvent is crucial, with polar aprotic solvents like DMSO or THF often being employed to facilitate the reaction. rsc.org For example, a 6-chloropyridin-3-amine, with its amine group suitably protected if necessary, can be reacted with potassium tert-butoxide to yield the 6-(tert-butoxy) derivative.
A study on the preparation of a corticotropin-releasing factor antagonist demonstrated the feasibility of SNAr on a substituted 2,4-dichloropyridine (B17371). acs.org While this example involves a phenol (B47542) as the nucleophile, the principle extends to alkoxides like potassium tert-butoxide. The reaction of 2-halopyridines with nucleophiles is a well-established method, with reactivity influenced by other substituents on the ring. thieme-connect.com
Table 1: Representative Nucleophilic Aromatic Substitution for Alkoxylation
Achieving regioselectivity in the functionalization of pyridines is a significant synthetic challenge. To install a tert-butoxy group specifically at the C-6 position, one must start with a precursor that directs the substitution accordingly. Using a 6-halopyridine as the substrate is the most direct method for ensuring the alkoxylation occurs at the desired C-6 position via an SNAr mechanism.
When multiple leaving groups are present, regioselectivity can be controlled by the inherent electronic properties of the pyridine ring and the reaction conditions. For example, in 2,4-dichloropyridine derivatives, substitution can be directed to the more reactive C-2 or C-4 position based on the specific substrate and nucleophile. acs.org To ensure exclusive C-6 alkoxylation for the synthesis of this compound, a precursor such as 6-chloro-3-nitropyridine or 6-bromo-3-aminopyridine is ideal, as the halogen at C-6 provides a specific site for nucleophilic attack by tert-butoxide.
Alternative strategies using pyridine N-oxides can also control regioselectivity. Depending on the reagents and conditions, reactions can be directed to favor substitution at the C-2 or C-4 positions. nih.govrsc.org However, for C-6 substitution, the SNAr approach on a 6-halopyridine remains the most straightforward and widely used method.
Synthesis of this compound through Palladium-Catalyzed Cross-Coupling and Related Processes
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including substituted pyridines. These methods offer mild conditions and high functional group tolerance.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgrug.nl This reaction is particularly useful for synthesizing this compound by creating the C3-N bond. The typical synthetic route would involve a precursor such as 5-bromo-2-(tert-butoxy)pyridine, which is then coupled with an amine source.
The reaction requires a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as XPhos, BrettPhos, or DavePhos, are often effective for coupling with heteroaryl halides. rug.nlnih.govnih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or a weaker one like cesium carbonate (Cs₂CO₃) for sensitive substrates, facilitates the catalytic cycle. libretexts.org
Research has shown the successful amination of various chloropyridines using palladium catalysts with specific biphenylphosphine ligands. cmu.edu For instance, the coupling of 3-chloropyridine (B48278) with benzylamine (B48309) has been achieved using a Pd(OAc)₂/DTPB catalyst system. itmo.ru A modular synthesis of 6-substituted pyridin-3-yl C-nucleosides also employed palladium-catalyzed amination on a 6-chloropyridin-3-yl intermediate, demonstrating the viability of this approach on similarly substituted rings. researchgate.netnih.gov
Table 2: Buchwald-Hartwig Amination for Synthesis of Pyridin-3-amines
In addition to forming the C-N bond, palladium catalysis can also be employed to construct the C-O bond of the tert-butoxy group. This method is an alternative to the classical SNAr reaction and is particularly effective for less reactive aryl halides. The Buchwald group has extensively developed palladium-catalyzed methods for the formation of aryl tert-butyl ethers from unactivated aryl bromides and chlorides. organic-chemistry.orglookchem.com
These reactions typically utilize a palladium source like Pd(OAc)₂ and specialized, sterically hindered, electron-rich phosphine ligands. Ligands such as 2-(di-tert-butylphosphino)biphenyl (B1301956) and other dialkylphosphinobiphenyls have proven to be highly effective, as they are thought to facilitate the crucial reductive elimination step to form the C-O bond. lookchem.comresearchgate.net The reaction is performed in the presence of a strong base, with sodium tert-butoxide serving as both the base and the alkoxide source. organic-chemistry.org
This methodology has been applied to a wide range of aryl and heteroaryl halides. organic-chemistry.org A key intermediate, a TBDMS-protected 6-chloropyridin-3-yl C-2'-deoxyribonucleoside, was successfully converted to its 6-tert-butoxy analog using a palladium-catalyzed alkoxylation, highlighting the utility of this reaction for precursors to the title compound. researchgate.netnih.govacs.org This approach provides a powerful and versatile tool for accessing 6-(tert-butoxy)pyridine scaffolds under relatively mild conditions.
Compound Reference Table
Modular Approaches in Pyridine C-Nucleoside Synthesis Utilizing 6-tert-Butoxypyridin-3-yl Intermediates
A significant application of 6-(tert-butoxy)pyridine derivatives is in the modular synthesis of pyridine C-nucleosides, which are analogues of natural nucleosides with potential therapeutic applications. A robust methodology has been developed for the preparation of a variety of 6-substituted pyridin-3-yl C-nucleosides, showcasing a flexible and practical approach. Current time information in Bangalore, IN.nih.gov
The synthesis commences with a Heck reaction between 2-chloro-5-iodopyridine (B1352245) and a 3'-TBDMS-protected glycal. This initial step forges the crucial carbon-carbon bond between the pyridine ring and the sugar moiety, yielding a 6-chloropyridin-3-yl nucleoside analogue. Following this, a four-step sequence involving desilylation, selective reduction, and reprotection affords the key intermediate: a TBDMS-protected 6-chloropyridin-3-yl C-2'-deoxyribonucleoside, obtained as a pure β-anomer. Current time information in Bangalore, IN.nih.gov
This chloro-substituted intermediate is the linchpin of the modular approach. It is subjected to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 6-position of the pyridine ring. Among these transformations is alkoxylation, which is used to introduce the tert-butoxy group. This specific reaction leads to the formation of the protected 1β-(6-tert-butoxypyridin-3-yl)-2'-deoxyribonucleoside. Current time information in Bangalore, IN.nih.gov This modularity allows for the efficient creation of a library of C-nucleosides with different functionalities at the 6-position, including alkyl, aryl, hetaryl, and amino groups, starting from a common precursor. Current time information in Bangalore, IN.
The utility of the 6-tert-butoxy derivative extends further, as it can serve as a precursor to other analogues. For instance, treatment of the 6-tert-butoxy derivative with trifluoroacetic acid (TFA) results in the formation of the corresponding 6-oxopyridine C-nucleoside. Current time information in Bangalore, IN.nih.gov The final step in the synthesis of these novel C-nucleosides is the deprotection of the silyl (B83357) protecting groups, typically achieved with reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF), to yield the free C-nucleosides. Current time information in Bangalore, IN.
Table 1: Key Intermediates and Products in Modular C-Nucleoside Synthesis
Product from TFA treatment of the 6-tert-butoxy derivative
Synthetic Routes to Structurally Related Pyridin-3-amine Derivatives with tert-Butyl Substitution
The synthesis of pyridin-3-amine derivatives bearing a tert-butyl group is of significant interest. The tert-butyl group can be positioned either on the pyridine ring or on the amino group, leading to different structural isomers with distinct chemical properties. The following sections focus on strategies for the synthesis of N-tert-butylpyridin-3-amine.
Alkylation Strategies for N-tert-butylpyridin-3-amine
Synthesizing N-tert-butylpyridin-3-amine presents a unique set of challenges, primarily due to the steric bulk of the tert-butyl group and the electronic properties of the pyridin-3-amine nucleus. Several alkylation strategies have been explored to overcome these hurdles.
The most direct approach to N-tert-butylpyridin-3-amine is the reaction of pyridin-3-amine with a tert-butyl halide. However, this method is often hampered by the significant steric hindrance of the incoming tert-butyl group and the relatively low nucleophilicity of the aromatic amine. Consequently, forcing conditions are typically required, such as heating at 80–100°C for extended periods (24–48 hours) in a polar aprotic solvent like dimethylformamide (DMF), in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
This reaction proceeds via an SN2 mechanism, but competing elimination reactions of the tertiary alkyl halide and over-alkylation of the amine product are common side reactions that limit the efficiency of this method, with yields often in the range of 30–40%. To enhance the reaction rate, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed. Despite these modifications, direct alkylation remains a challenging route due to low yields and potential scalability issues. libretexts.org
Table 2: Conditions for Direct Alkylation of Pyridin-3-amine
Alkylating Agent
Base
Solvent
Temperature (°C)
Yield (%)
Reference
tert-Butyl bromide
NaH or K₂CO₃
DMF
80–100
30–40
Reductive amination offers an alternative pathway to N-tert-butylpyridin-3-amine. This method involves the reaction of a pyridine-3-carbaldehyde with tert-butylamine (B42293) to form an intermediate imine, which is then reduced to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. thieme-connect.com
While theoretically sound, the practical application of this method can be limited by the stability of the pyridine-3-carbaldehyde starting material and the potential for competitive reduction of the pyridine ring itself under certain conditions. Nevertheless, reductive amination is a widely used and powerful tool for C-N bond formation, and various protocols exist that can be optimized for this specific transformation. thieme-connect.comharvard.edumasterorganicchemistry.com For instance, reductive amination of the related 3-aminopyridine (B143674) with cyclohexanone (B45756) has been successfully achieved using a BH₃·THF/TMSCl/DMF system, suggesting its applicability to similar substrates. thieme-connect.com
To overcome the electronic deactivation of the aminopyridine ring, a strategy involving metalation followed by electrophilic quenching can be employed. This approach involves the deprotonation of pyridin-3-amine with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive lithiated intermediate, which can then be quenched with an electrophilic tert-butyl source, such as tert-butyl chloride, to introduce the tert-butyl group onto the nitrogen atom.
A significant challenge in this approach is controlling the regioselectivity of the metalation, as the amino group can direct the deprotonation to other positions on the pyridine ring. To circumvent this, protecting the amino group with a removable group like tert-butoxycarbonyl (Boc) can be advantageous. The Boc-protected aminopyridine can then be subjected to directed metalation and subsequent reaction with an electrophile. nih.gov
A more efficient and controlled method for the synthesis of N-tert-butylpyridin-3-amine involves the use of a Schiff base intermediate. In this strategy, pyridin-3-amine is first condensed with an aldehyde, such as benzaldehyde, typically by refluxing in ethanol, to form a stable Schiff base (an imine).
This imine serves a dual purpose: it protects the primary amine from side reactions and enhances the nucleophilicity of the nitrogen atom, thereby facilitating the subsequent alkylation step. The Schiff base is then treated with a tert-butyl halide (e.g., tert-butyl iodide) in a sealed tube at elevated temperatures (60–80°C). The final step is the acidic hydrolysis of the resulting alkylated iminium species, for example, with 6 M HCl, which cleaves the Schiff base and liberates the desired N-tert-butylpyridin-3-amine. This multi-step approach generally provides improved yields of 50–60% compared to direct alkylation by minimizing side reactions.
Table 3: Comparison of Alkylation Strategies for N-tert-butylpyridin-3-amine
Strategy
Key Steps
Advantages
Disadvantages
Reference
Direct Alkylation
Reaction with tert-butyl halide and strong base
One-step, straightforward
Low yield, harsh conditions, side reactions
Reductive Amination
Imine formation with tert-butylamine followed by reduction
Milder conditions possible
Substrate stability issues, potential for ring reduction
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which makes it less reactive towards electrophiles than benzene. However, the substituents on the ring significantly modify this intrinsic reactivity.
In this compound, the pyridine core is substituted with two powerful electron-donating groups (EDGs): a primary amine (-NH₂) at the 3-position and a tert-butoxy (-O-tBu) group at the 6-position.
Amino Group (-NH₂): The amino group is one of the strongest activating groups for electrophilic aromatic substitution (EAS). It donates electron density to the ring through a strong +R (resonance) effect, significantly increasing the nucleophilicity of the pyridine core. It is an ortho, para-director.
tert-Butoxy Group (-O-tBu): The tert-butoxy group is also an activating group that donates electron density via a +R effect, albeit weaker than the amino group. It also directs electrophiles to the ortho and para positions.
The combined effect of these two activating groups substantially counteracts the electron-withdrawing inductive effect (-I effect) of the pyridine nitrogen. This makes the heteroaromatic ring in this compound significantly more susceptible to electrophilic attack than unsubstituted pyridine, which often requires harsh conditions for such reactions. cymitquimica.comnih.gov
Conversely, for nucleophilic aromatic substitution (SNAr), the presence of these strong electron-donating groups deactivates the ring. SNAr reactions on pyridine are most efficient when the ring is substituted with strong electron-withdrawing groups and has a good leaving group at the 2- or 4-position. Therefore, this compound is not a prime candidate for SNAr unless further modified.
The position of electrophilic attack on the this compound ring is determined by the directing effects of the two substituents and the pyridine nitrogen itself.
The 3-amino group directs incoming electrophiles to the ortho (C2 and C4) and para (C6) positions.
The 6-tert-butoxy group directs to its ortho (C5) and para (C3) positions.
The pyridine nitrogen deactivates the ortho (C2, C6) and para (C4) positions towards electrophiles and favors substitution at the meta positions (C3, C5).
Considering these combined influences, the most probable site for electrophilic attack is the C5 position. This position is activated by both the tert-butoxy group (ortho) and the pyridine nitrogen (meta), and it is not sterically hindered. While the C4 position is strongly activated by the amino group (ortho), it is also deactivated by the pyridine nitrogen (para). Attack at C2 is disfavored due to its proximity to the electronegative ring nitrogen. Therefore, electrophilic halogenation or nitration would be expected to yield the 5-substituted product predominantly. While direct electrophilic halogenation of pyridines can be challenging, requiring harsh conditions, the presence of two activating groups on this substrate should facilitate the reaction. chemrxiv.orgnih.gov
Position
Effect of 3-Amino Group (+R)
Effect of 6-tert-Butoxy Group (+R)
Effect of Pyridine Nitrogen (-I)
Overall Predicted Reactivity
C2
Activating (ortho)
Deactivating (meta)
Strongly Deactivating (ortho)
Unfavored
C4
Activating (ortho)
Deactivating (meta)
Deactivating (para)
Possible, but less favored
C5
Deactivating (meta)
Activating (ortho)
Less Deactivating (meta)
Favored
Reactions Involving the Primary Amine Functionality
The primary amino group at the C3 position is a versatile functional handle, readily participating in a variety of common amine reactions.
Like other primary aromatic amines, this compound undergoes facile acylation and sulfonylation reactions.
Acylation: Reaction with acyl chlorides, such as benzoyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the corresponding N-acyl derivative (an amide). The base is required to neutralize the hydrochloric acid byproduct. wikipedia.org
Sulfonylation: Similarly, treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, affords the corresponding sulfonamide. wikipedia.orgmasterorganicchemistry.com These reactions are typically high-yielding and proceed under mild conditions.
Reaction
Reagent
Product Class
Acylation
Benzoyl Chloride (PhCOCl)
Amide
Sulfonylation
p-Toluenesulfonyl Chloride (TsCl)
Sulfonamide
The primary amine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically reversible and is often catalyzed by a trace amount of acid. wikipedia.org The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. To drive the reaction to completion, water is often removed from the reaction mixture.
In multi-step syntheses, the nucleophilic and basic nature of the primary amino group can interfere with reactions at other sites of the molecule. Therefore, it is often necessary to "protect" this group temporarily.
Protection: The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. This compound can be readily converted to its N-Boc protected derivative, tert-butyl N-(6-(tert-butoxy)pyridin-3-yl)carbamate, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine. noaa.gov The Boc group is robust and stable to a wide range of nucleophilic and basic conditions. aaronchem.com
Deprotection: The key advantage of the Boc group is its lability under acidic conditions. The N-Boc group can be easily removed to regenerate the primary amine by treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in dioxane or methanol. nj.govmdpi.comrsc.org This orthogonal stability allows for selective transformations elsewhere in the molecule while the amine is protected.
Reactivity and Chemical Transformations of this compound
The chemical behavior of this compound is characterized by the interplay of its three key functional components: the electron-rich pyridine ring, the nucleophilic primary amino group, and the sterically bulky, acid-labile tert-butoxy group. These features make it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems. Its reactivity can be broadly categorized by transformations involving the tert-butoxy group and its participation in cyclization and annulation reactions.
Q & A
Basic: What synthetic routes are commonly employed to prepare 6-(tert-Butoxy)pyridin-3-amine?
Methodological Answer:
The synthesis typically involves introducing the tert-butoxy group onto a pyridine scaffold. Key approaches include:
Nucleophilic Aromatic Substitution: Reacting 6-hydroxypyridin-3-amine with tert-butyl bromide or chloride under basic conditions (e.g., NaH in DMF or K₂CO₃ in DMSO) .
Pd-Catalyzed Coupling: Utilizing cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install the tert-butoxy group, though this requires optimization of ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) . Critical Parameters:
Purity of starting materials (e.g., 6-hydroxypyridin-3-amine).
Reaction temperature (often 80–120°C) and solvent polarity to favor substitution .
Basic: How do researchers confirm the structural identity of this compound?
Methodological Answer:
A multi-technique approach is essential:
NMR Spectroscopy:
¹H NMR: Peaks for tert-butyl protons (δ ~1.3 ppm, singlet) and pyridine aromatic protons (δ 6.5–8.5 ppm) .
¹³C NMR: Signals for the tert-butyl carbon (δ ~28–30 ppm) and pyridine carbons.
Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (C₉H₁₄N₂O, MW = 166.22 g/mol) .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
The compound’s stability depends on:
pH Sensitivity: Degrades under strong acids (protonation of amine) or bases (cleavage of tert-butoxy group). Store in neutral buffers (pH 6–8) .
Light/Temperature: Light-sensitive; store in amber vials at –20°C for long-term stability . Validation: Monitor decomposition via TLC or HPLC over 24–72 hours under varying conditions .
Advanced: How can reaction yields for this compound synthesis be optimized?
Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) . Case Study: A 20% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in a Pd-mediated coupling .
Advanced: What mechanistic insights explain the reactivity of this compound in medicinal chemistry?
Methodological Answer:
The tert-butoxy group influences:
Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, enhancing target binding (e.g., kinase inhibitors) .
Steric Effects: The bulky tert-butyl group may block metabolic degradation, improving pharmacokinetics . Experimental Design:
Docking Studies: Compare binding affinities of tert-butoxy vs. methoxy analogs using AutoDock Vina.
SAR Analysis: Synthesize derivatives (e.g., 6-ethoxy or 6-fluoro analogs) to isolate electronic vs. steric contributions .
Advanced: How should researchers address contradictory biological activity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from:
Purity Discrepancies: Validate compound purity via HPLC and elemental analysis before biological assays .
Assay Conditions: Compare results under standardized protocols (e.g., cell line origin, incubation time). Case Study: Inconsistent IC₅₀ values for a kinase inhibitor were resolved by controlling DMSO concentration (<0.1% v/v) .
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